Methyl 4-(hydroxymethyl)-3-nitrobenzoate
Overview
Description
Methyl 4-(hydroxymethyl)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a hydroxymethyl group (-CH2OH) attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(hydroxymethyl)-3-nitrobenzoate typically involves the nitration of methyl 4-(hydroxymethyl)benzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The hydroxymethyl group in this compound can undergo oxidation to form a carboxylic acid group, resulting in the formation of Methyl 4-(carboxy)-3-nitrobenzoate.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon, leading to the formation of Methyl 4-(hydroxymethyl)-3-aminobenzoate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Methyl 4-(carboxy)-3-nitrobenzoate.
Reduction: Methyl 4-(hydroxymethyl)-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(hydroxymethyl)-3-nitrobenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, where it acts as a substrate or inhibitor.
Industry: Used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(hydroxymethyl)-3-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the hydroxymethyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
- Methyl 4-(hydroxymethyl)benzoate
- Methyl 4-(carboxy)-3-nitrobenzoate
- Methyl 4-(hydroxymethyl)-3-aminobenzoate
Comparison: Methyl 4-(hydroxymethyl)-3-nitrobenzoate is unique due to the presence of both a nitro group and a hydroxymethyl group on the aromatic ring. This combination allows for diverse chemical reactivity and potential applications. Compared to Methyl 4-(hydroxymethyl)benzoate, the nitro group introduces additional reactivity, enabling reduction and substitution reactions. Compared to Methyl 4-(carboxy)-3-nitrobenzoate, the hydroxymethyl group provides different functionalization opportunities.
Properties
IUPAC Name |
methyl 4-(hydroxymethyl)-3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-9(12)6-2-3-7(5-11)8(4-6)10(13)14/h2-4,11H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFYRPYYFMEHPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449262 | |
Record name | METHYL 4-(HYDROXYMETHYL)-3-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89950-93-6 | |
Record name | METHYL 4-(HYDROXYMETHYL)-3-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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